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Compound of Interest

N-(propanoic acid)-N-bis(m-
PEG12)

cat. No.: B8106623

Compound Name:

In-Depth Technical Guide: N-(propanoic acid)-N-
bis(m-PEG12)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(propanoic acid)-N-bis(m-
PEG12), a branched polyethylene glycol (PEG)-based linker utilized in the development of
Proteolysis Targeting Chimeras (PROTACs). PROTACSs are a revolutionary class of therapeutic
agents that leverage the cell's natural protein degradation machinery to eliminate disease-
causing proteins. This document details the physicochemical properties of N-(propanoic acid)-
N-bis(m-PEG12), provides a representative experimental protocol for its application in
PROTAC synthesis, and illustrates the underlying scientific principles through logical and
mechanistic diagrams.

Physicochemical Properties

N-(propanoic acid)-N-bis(m-PEG12) is a heterobifunctional linker featuring a carboxylic acid
group for conjugation and two methoxy-terminated PEG12 chains. The PEG chains enhance
the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
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Property Value Citation(s)
Molecular Weight 1174.41 g/mol [1112]
Chemical Formula Cs3H107NOzs [1][3]

CAS Number 2353410-16-7 [3]
Appearance Solid or viscous liquid

Purity Typically >95%

Soluble in DMSO and other

Solubility
organic solvents

Role in PROTAC Technology

N-(propanoic acid)-N-bis(m-PEG12) serves as a flexible linker in the modular design of
PROTACs. APROTAC molecule consists of three key components: a ligand that binds to the
target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that
connects these two ligands. The linker's length, flexibility, and composition are critical for the
proper formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a
prerequisite for the ubiquitination and subsequent degradation of the target protein by the
proteasome. The branched nature of this particular linker can influence the spatial orientation of
the bound proteins.

Representative Experimental Protocol: PROTAC
Synthesis

While a specific protocol detailing the use of N-(propanoic acid)-N-bis(m-PEG12) is not
publicly available, the following is a representative procedure for the synthesis of a PROTAC
via amide bond formation, a common method for conjugating carboxylic acid-containing linkers.

Objective: To synthesize a PROTAC by coupling an amine-functionalized E3 ligase ligand to N-
(propanoic acid)-N-bis(m-PEG12), followed by conjugation to a target protein ligand.

Materials:

» N-(propanoic acid)-N-bis(m-PEG12)
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e Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)

o Target protein ligand with a suitable functional group for coupling (e.g., an amine or hydroxyl
group)

e Coupling agents (e.g., HATU, HBTU, or EDC/NHS)
o Tertiary base (e.g., DIPEA or triethylamine)
e Anhydrous solvents (e.g., DMF, DCM)
e Analytical and preparative HPLC
e Mass spectrometer (e.g., LC-MS)
e NMR spectrometer
Procedure:
 Activation of the Carboxylic Acid:
o Dissolve N-(propanoic acid)-N-bis(m-PEG12) (1.0 eq) in anhydrous DMF.
o Add a coupling agent such as HATU (1.1 eq) and a tertiary base like DIPEA (2.0 eq).

o Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic
acid.

o Coupling to the E3 Ligase Ligand:

o To the activated linker solution, add the amine-functionalized E3 ligase ligand (1.0 eq)
dissolved in a minimal amount of anhydrous DMF.

o Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction
progress by LC-MS.

 Purification of the Linker-Ligand Intermediate:
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o Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by flash column chromatography or preparative HPLC to obtain
the purified linker-E3 ligase ligand conjugate.

o Deprotection (if necessary):

o If the target protein ligand or the linker-E3 ligase conjugate contains protecting groups,
perform a deprotection step according to the appropriate chemical procedure.

e Final Coupling to the Target Protein Ligand:

o Repeat the activation and coupling steps (1 and 2) using the purified linker-E3 ligase
ligand conjugate and the target protein ligand.

o The choice of coupling chemistry will depend on the functional groups present on the
target protein ligand.

» Final Purification and Characterization:
o Purify the final PROTAC molecule using preparative HPLC.

o Characterize the purified PROTAC by high-resolution mass spectrometry and NMR to
confirm its identity and purity.

Visualizations

The following diagrams illustrate the general workflow for PROTAC synthesis and the
mechanism of action of PROTACSs.
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PROTAC Synthesis Workflow
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Caption: A logical workflow for the synthesis of a PROTAC molecule.
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PROTAC Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [N-(propanoic acid)-N-bis(m-PEG12) molecular weight
and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8106623#n-propanoic-acid-n-bis-m-pegl12-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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